(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .
Mode of Action
The compound acts as an inhibitor of the BRAFV600E kinase . It was designed and synthesized to provide efficient inhibitors of the oncogenic BRAFV600E kinase . The compound’s interaction with its target results in the inhibition of the kinase, thereby preventing the abnormal activation of the MAPK signaling pathway .
Biochemical Pathways
The compound affects the RAS-RAF-MEK-ERK MAPK pathway . This pathway is an important signaling cascade that regulates critical cellular mechanisms, such as proliferation and survival . By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, preventing uncontrolled cellular proliferation and potentially halting the development of cancer .
Result of Action
The result of the compound’s action is the inhibition of the BRAFV600E kinase, leading to a disruption in the MAPK signaling pathway . This disruption prevents uncontrolled cellular proliferation, which is a key factor in cancer development . Therefore, the compound could potentially be used in the treatment of cancers that are driven by the BRAFV600E mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the acetamido and benzoylimino groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit antimicrobial or anticancer properties due to its benzothiazole core. Researchers can investigate its potential as a therapeutic agent or as a tool for studying biological processes.
Medicine
In medicine, this compound could be explored for its pharmacological effects. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure, known for its antimicrobial properties.
Ethyl 2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate: A closely related compound lacking the acetamido group, which may affect its biological activity.
6-Acetamido-2-(benzoylimino)benzo[d]thiazole: Another related compound without the ethyl acetate group, potentially altering its solubility and reactivity.
Uniqueness
(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(6-acetamido-2-benzoylimino-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-18(25)12-23-16-10-9-15(21-13(2)24)11-17(16)28-20(23)22-19(26)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLAMYSZIMXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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